molecular formula C14H27N B3051341 Bis(cyclohexylmethyl)amine CAS No. 3309-27-1

Bis(cyclohexylmethyl)amine

Cat. No.: B3051341
CAS No.: 3309-27-1
M. Wt: 209.37 g/mol
InChI Key: JLURWBIBHMXAHE-UHFFFAOYSA-N
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Description

Bis(cyclohexylmethyl)amine is an organic compound with the molecular formula C14H27N. It is also known by its IUPAC name, cyclohexyl-N-(cyclohexylmethyl)methanamine. This compound is characterized by the presence of two cyclohexylmethyl groups attached to a central amine nitrogen atom. It is a colorless liquid with a boiling point of approximately 160°C at 16 Torr and a density of around 0.889 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(cyclohexylmethyl)amine can be synthesized through various methods. One common approach involves the reductive amination of cyclohexanecarboxaldehyde with cyclohexylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction typically occurs under mild conditions and yields the desired amine product .

Industrial Production Methods

In an industrial setting, this compound can be produced through the hydrogenation of cyclohexanecarboxamide using a bimetallic catalyst composed of rhodium and molybdenum supported on silica. The addition of cerium oxide to the catalyst system enhances the activity and selectivity of the reaction, resulting in higher yields of the amine product .

Chemical Reactions Analysis

Types of Reactions

Bis(cyclohexylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(cyclohexylmethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(cyclohexylmethyl)amine involves its interaction with various molecular targets, primarily through its amine group. The compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. In catalytic processes, the amine group can coordinate with metal centers, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(cyclohexylmethyl)amine is unique due to the presence of two cyclohexylmethyl groups, which impart distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals, offering different reactivity and selectivity compared to its simpler analogs .

Properties

IUPAC Name

1-cyclohexyl-N-(cyclohexylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N/c1-3-7-13(8-4-1)11-15-12-14-9-5-2-6-10-14/h13-15H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLURWBIBHMXAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404679
Record name bis(cyclohexylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3309-27-1
Record name bis(cyclohexylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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